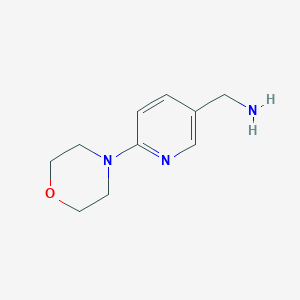

(6-Morpholinopyridin-3-yl)methanamine

Description

Properties

IUPAC Name |

(6-morpholin-4-ylpyridin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c11-7-9-1-2-10(12-8-9)13-3-5-14-6-4-13/h1-2,8H,3-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXGZUDFSJASRPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585408 | |

| Record name | 1-[6-(Morpholin-4-yl)pyridin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771572-26-0 | |

| Record name | 1-[6-(Morpholin-4-yl)pyridin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [6-(morpholin-4-yl)pyridin-3-yl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 6 Morpholinopyridin 3 Yl Methanamine and Its Analogues

Direct Amination Approaches for (6-Morpholinopyridin-3-yl)methanamine Synthesis

Direct amination represents a straightforward approach for the introduction of the morpholine (B109124) moiety onto the pyridine (B92270) ring. This typically involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen, at the 6-position of the pyridine ring with morpholine. A common precursor for this reaction is a 6-halopyridine derivative, such as 6-chloropyridin-3-amine. The subsequent conversion of the amino group at the 3-position to a methanamine completes the synthesis.

The direct amination of 2-halopyridines can sometimes be challenging and may require harsh reaction conditions. However, the presence of an electron-withdrawing group can facilitate the SNAr reaction. In the synthesis of related compounds, the reaction of heteroaryl chlorides with amines in water in the presence of potassium fluoride (B91410) (KF) has been shown to be a facile SNAr reaction. While this method is less satisfactory for pyridines without additional electron-withdrawing groups, it highlights a potential green chemistry approach.

A plausible direct amination route to a precursor of this compound is outlined below:

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

| 6-Chloropyridin-3-amine | Morpholine | Heat, base (e.g., K2CO3), solvent (e.g., DMF) | 6-Morpholinopyridin-3-amine |

Following the successful installation of the morpholine group, the amino group at the 3-position can be converted to the desired methanamine functionality. One common method is the reduction of a nitrile group, which can be introduced via a Sandmeyer reaction from the corresponding amine.

Multi-step Synthetic Pathways Involving Intermediate Derivatization

More intricate and often higher-yielding synthetic routes to this compound involve the construction of the molecule through a series of carefully planned steps. These multi-step pathways allow for greater control over the introduction of functional groups and can be adapted to produce a wide array of analogues.

Precursor Synthesis and Functional Group Transformations

The synthesis of key precursors is a critical aspect of multi-step strategies. A valuable intermediate for the synthesis of this compound is 3-(aminomethyl)-6-chloropyridine. A patented method for the production of this compound involves the reaction of 3-(substituted-aminomethyl)pyridine 1-oxide with a base in the presence of an electrophilic reagent containing a chlorine atom, followed by treatment with hydrogen chloride and water. This process has been shown to produce the desired product in high yields (84-90%).

Another important functional group transformation in these pathways is the reduction of a nitrile to a primary amine. This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. For instance, the reduction of 6-morpholinonicotinonitrile (B1586721) would directly yield this compound.

Coupling and Reduction Processes in Complex Molecule Assembly

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the formation of the C-N bond between the pyridine ring and morpholine. This reaction is particularly useful when direct SNAr is inefficient. The general scheme involves the coupling of a halopyridine with morpholine in the presence of a palladium catalyst and a suitable ligand.

An exemplary multi-step synthesis could involve the following sequence:

Buchwald-Hartwig Amination: 6-Chloropyridine-3-carbonitrile is reacted with morpholine in the presence of a palladium catalyst (e.g., Pd2(dba)3) and a phosphine (B1218219) ligand (e.g., Xantphos) to yield 6-morpholinonicotinonitrile.

Nitrile Reduction: The resulting 6-morpholinonicotinonitrile is then reduced to the target compound, this compound, using a suitable reducing agent like Raney nickel under a hydrogen atmosphere.

| Starting Material | Reaction | Reagents/Conditions | Intermediate/Product |

| 6-Chloropyridine-3-carbonitrile | Buchwald-Hartwig Amination | Morpholine, Pd catalyst, ligand, base | 6-Morpholinonicotinonitrile |

| 6-Morpholinonicotinonitrile | Nitrile Reduction | H2, Raney Ni, solvent (e.g., NH3/MeOH) | This compound |

Reductive Amination Strategies for Analog Formation

Reductive amination is a versatile and widely used method for the synthesis of amines, including analogues of this compound. wikipedia.org This one-pot reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.org This method is advantageous as it often proceeds under mild conditions and can be performed catalytically, making it a green chemistry approach. wikipedia.org

To generate analogues of this compound, a key intermediate would be 6-morpholinonicotinaldehyde. This aldehyde can be reacted with a diverse range of primary or secondary amines in the presence of a suitable reducing agent to yield a library of substituted methanamine derivatives.

Common reducing agents for reductive amination include:

Sodium borohydride (B1222165) (NaBH4)

Sodium cyanoborohydride (NaBH3CN)

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3)

Catalytic hydrogenation (e.g., H2/Pd/C)

The choice of reducing agent is crucial; for instance, sodium cyanoborohydride is often preferred as it is selective for the reduction of the iminium ion over the starting aldehyde or ketone.

| Aldehyde | Amine | Reducing Agent | Product |

| 6-Morpholinonicotinaldehyde | R1R2NH | NaBH(OAc)3 | N-(R1,R2)-(6-morpholinopyridin-3-yl)methanamine |

| 6-Morpholinonicotinaldehyde | Ammonia | H2, Ni catalyst | This compound |

Amide Bond Formation via Carbonyldiimidazole (CDI)-Mediated Coupling

The primary amine of this compound can serve as a nucleophile in amide bond formation reactions, allowing for the synthesis of a wide variety of N-acyl analogues. Carbonyldiimidazole (CDI) is a popular and efficient coupling reagent for this transformation. CDI activates a carboxylic acid by forming a highly reactive acylimidazolide intermediate, which then readily reacts with an amine to form a stable amide bond.

The advantages of using CDI include mild reaction conditions, high yields, and the generation of gaseous carbon dioxide and water-soluble imidazole (B134444) as byproducts, which simplifies purification. Research has also shown that the rate of CDI-mediated amidation can be significantly enhanced by the addition of imidazole hydrochloride as a proton source for acid catalysis.

A general procedure for the CDI-mediated coupling of this compound with a carboxylic acid would involve:

Activation of the carboxylic acid with CDI in an aprotic solvent (e.g., THF, DMF).

Addition of this compound to the activated acid.

Stirring at room temperature or with gentle heating until the reaction is complete.

| Amine | Carboxylic Acid | Coupling Reagent | Product |

| This compound | R-COOH | Carbonyldiimidazole (CDI) | N-((6-morpholinopyridin-3-yl)methyl)alkanamide/benzamide |

This method provides a reliable and efficient route to a diverse range of amide analogues of this compound, which are valuable for structure-activity relationship (SAR) studies in drug discovery.

Chemical Reactivity and Derivatization Pathways of 6 Morpholinopyridin 3 Yl Methanamine

Nucleophilic Substitution Reactions Involving the Amine Functionality

The primary amine group in (6-Morpholinopyridin-3-yl)methanamine is a potent nucleophile, owing to the lone pair of electrons on the nitrogen atom. This functionality readily participates in nucleophilic substitution reactions, where it attacks an electrophilic carbon atom, displacing a leaving group. This reactivity is fundamental to its role as a building block in the synthesis of more elaborate molecules.

Common transformations involving the amine functionality include alkylation reactions with alkyl halides (R-X) or sulfonates (R-OTs, R-OMs). In these reactions, the amine nitrogen attacks the electrophilic carbon of the alkylating agent, forming a new carbon-nitrogen bond and yielding secondary or tertiary amines, depending on the stoichiometry and reaction conditions.

Table 1: Representative Nucleophilic Substitution Reactions

| Reactant | Reagent | Product Type |

|---|---|---|

| This compound | Benzyl bromide | Secondary Amine |

| This compound | Ethyl iodide | Secondary Amine |

| This compound | 2-Bromopropane | Secondary Amine |

This table presents hypothetical examples based on the known reactivity of primary amines.

Utility in Synthesizing More Complex Molecular Architectures

The capacity of the amine group to engage in nucleophilic substitution is instrumental in its use for constructing larger, more complex molecular frameworks. smolecule.com By reacting with bifunctional or polyfunctional electrophiles, this compound can be incorporated into macrocycles, polymers, or intricate drug-like scaffolds. For example, reaction with a molecule containing two leaving groups can lead to the formation of larger heterocyclic systems. This strategic incorporation makes it a valuable intermediate in medicinal chemistry and materials science. smolecule.com

Acylation Reactions for the Formation of Amide Derivatives

The primary amine of this compound reacts readily with acylating agents, such as acid chlorides, anhydrides, or carboxylic acids (activated with coupling agents), to form stable amide derivatives. smolecule.com This acylation reaction is a robust and high-yielding transformation that introduces a carbonyl group adjacent to the nitrogen atom, significantly altering the electronic and steric properties of the original amine.

The general mechanism involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride, acetate). A base is often added to neutralize the acidic byproduct, such as HCl, that is formed during the reaction.

Role as Intermediates in Organic Synthesis

The amide derivatives of this compound are crucial intermediates in multistep synthetic sequences. smolecule.com The amide bond is generally stable, but its presence can direct further functionalization of the molecule. For instance, the amide proton can be deprotonated under strong basic conditions to allow for N-alkylation. Furthermore, the amide carbonyl can influence the reactivity of adjacent groups. These amide intermediates are frequently used in the synthesis of biologically active compounds where the amide linkage is a key structural feature for target binding.

Salt Formation as a Modulator of Compound Handling and Reactivity

The presence of multiple basic nitrogen atoms (in the primary amine, pyridine (B92270) ring, and morpholine (B109124) ring) allows this compound to readily form salts upon treatment with acids. Common salts include hydrochlorides and dihydrochlorides, which are often crystalline solids. chemicalbook.com

Salt formation is a critical aspect of handling this compound, as it significantly impacts its physical properties. The conversion of the free base, which may be an oil or low-melting solid, into a salt typically increases its melting point, thermal stability, and shelf-life. Crucially, salt formation enhances the solubility of the compound in polar solvents, including water, which can be advantageous for purification processes and for preparing aqueous solutions for biological assays. smolecule.com While the free base is required for many of the nucleophilic reactions discussed, the compound is often stored and handled as a more stable salt.

Palladium-Catalyzed Coupling Reactions in Derivative Synthesis

While the amine group provides a handle for derivatization, the pyridine ring of this compound offers further opportunities for functionalization through palladium-catalyzed cross-coupling reactions. Although the parent compound does not have a leaving group on the pyridine ring, related precursors, such as a bromo- or chloro-substituted morpholinopyridine, are ideal substrates for these transformations. The resulting derivatives can then be converted to the target methanamine.

Two of the most powerful methods in this context are the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: This reaction creates a new carbon-nitrogen bond between an aryl halide and an amine. For example, a 6-chloro or 6-bromopyridine precursor could be coupled with various primary or secondary amines to introduce diverse substituents at the 6-position, a reaction demonstrated on analogous quinoline (B57606) systems. wikipedia.orgrsc.orgnih.gov

Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an organoboron compound and an organic halide. A halogenated precursor of this compound could be coupled with a wide range of aryl or vinyl boronic acids or esters. This method is highly effective for synthesizing biaryl compounds, which are common motifs in pharmaceuticals. mdpi.commdpi.comnih.govresearchgate.net

These palladium-catalyzed reactions are valued for their broad substrate scope and functional group tolerance, allowing for the late-stage diversification of the morpholinopyridine scaffold to build libraries of compounds for screening and optimization in drug discovery programs.

Table 2: Potential Palladium-Catalyzed Reactions on Precursors

| Coupling Reaction | Precursor Substrate | Coupling Partner | Catalyst/Ligand System (Example) | Product Motif |

|---|---|---|---|---|

| Suzuki-Miyaura | (6-Bromo-pyridin-3-yl)methanamine | Phenylboronic acid | Pd(PPh₃)₄ | 6-Phenyl-pyridin-3-yl |

| Buchwald-Hartwig | (6-Bromo-pyridin-3-yl)methanamine | Aniline | Pd₂(dba)₃ / BINAP | 6-Anilino-pyridin-3-yl |

This table illustrates potential applications of Pd-catalyzed coupling on a halogenated precursor to the title compound, based on established methodologies.

Academic Applications and Research Directions in Chemical Disciplines

Medicinal Chemistry Applications (excluding clinical and safety aspects)

The unique combination of heterocyclic systems in (6-Morpholinopyridin-3-yl)methanamine makes it a compound of significant interest for chemical and biological studies. The pyridine (B92270) ring is a common feature in many biologically active molecules, while the morpholine (B109124) group can improve physicochemical properties such as solubility, and the primary amine of the methanamine group provides a reactive handle for synthetic elaboration.

This compound is primarily utilized as a building block in the synthesis of more complex molecules. The presence of a reactive primary amine allows it to readily undergo reactions such as acylation to form amides or nucleophilic substitution, enabling chemists to attach a wide variety of other molecular fragments. This flexibility is crucial in drug discovery, where large libraries of related compounds are often synthesized to explore structure-activity relationships (SAR) and to identify molecules with optimal biological activity and drug-like properties. The morpholinopyridine core is a recognized privileged structure in medicinal chemistry, appearing in compounds designed to interact with a range of biological targets.

The morpholine and pyridine moieties are present in numerous compounds investigated for their anticancer potential. Research into derivatives containing these structural motifs has revealed promising activity against various cancer cell lines. For instance, studies on newly synthesized derivatives of 6-morpholino-9-sulfonylpurine have demonstrated their ability to inhibit the growth of human leukemia and lymphoma cells. mdpi.com

One such derivative, (E)-6-morpholino-9-(styrylsulfonyl)-9H-purine (6-Morpholino-SPD), has been shown to induce apoptosis in K562 human leukemia cells. mdpi.com This process of programmed cell death is a key target for many anticancer therapies. The research indicated that 6-Morpholino-SPD treatment was associated with an increased accumulation of cells in the late apoptosis/necrosis stage and a downregulation of microRNA-21 (miR-21), which may contribute to the induction of apoptosis and the disruption of mitochondrial function in cancer cells. mdpi.com

Table 1: Effects of a 6-Morpholino-Purine Derivative in Anticancer Research

| Compound | Cell Line | Key Research Finding |

|---|---|---|

| (E)-6-morpholino-9-(styrylsulfonyl)-9H-purine | K562 (Human Leukemia) | Induces apoptosis and increases cell accumulation in the late apoptosis/necrosis stage. mdpi.com |

Furthermore, the pyridyl group, a core component of this compound, is a feature in other novel compounds screened for anticancer activity. Oxindole-based derivatives bearing a pyridyl group have been investigated as potential dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 2 (CDK2), which are implicated in leukemia and colon cancer. nih.gov

The structural framework of this compound is relevant to the design of enzyme inhibitors, a major area of drug discovery. The morpholine and pyridine rings can be oriented to fit into the active sites of enzymes, blocking their function.

Constitutive activation of Janus kinase (JAK) family enzymes is associated with a variety of diseases, and selective JAK1 inhibition is a viable therapeutic strategy. Medicinal chemistry optimization efforts have led to the discovery of potent and selective JAK1 inhibitors. nih.gov One such discovery journey began with a promiscuous kinase screening hit and culminated in the development of AZD4205, a highly selective JAK1 kinase inhibitor, demonstrating the utility of heterocyclic scaffolds in achieving enzyme selectivity. nih.gov

In the context of cancer, derivatives containing the morpholine moiety have been found to modulate key signaling pathways. For example, (E)-6-morpholino-9-(styrylsulfonyl)-9H-purine showed an increased expression of Akt and Carbonic Anhydrase IX (CA IX) genes, suggesting an activation of the Akt/HIF pathway. mdpi.com The phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation and is often hyperactivated in cancers. researchgate.net

Table 2: Examples of Enzyme Modulation by Structurally Related Heterocyclic Compounds

| Enzyme Target | Compound Class/Derivative | Research Context |

|---|---|---|

| Janus Kinase 1 (JAK1) | Indole derivatives from kinase screening | Discovery of selective inhibitors for diseases with activated JAK/STAT pathways. nih.gov |

| PI3K/Akt Pathway | 6-Morpholino-purine derivatives | Modulation of a key signaling pathway in human leukemia cells. mdpi.com |

Neglected tropical diseases (NTDs), such as Human African trypanosomiasis (HAT), Chagas disease, and leishmaniasis, are caused by protozoan parasites and impose a significant health burden in the developing world. nih.gov The search for new, safer, and more effective drugs is a global health priority, as current treatments often suffer from severe side effects and growing resistance. nih.govinfontd.org Heterocyclic compounds are a major focus of this research.

While this compound itself has not been extensively reported as a direct antiparasitic agent, its structural components, particularly the morpholine ring, are utilized in lead optimization campaigns against these parasites. The morpholine moiety is often incorporated into molecules to improve their physicochemical properties, which is a critical step in developing viable drug candidates. nih.gov

In drug discovery for NTDs, researchers often start with a "hit" or "lead" compound that shows activity but may have poor drug-like properties, such as low solubility or high molecular weight. nih.gov The process of lead optimization involves synthetically modifying the lead compound to improve its potency, selectivity, and pharmacokinetic profile.

This optimization led to the identification of new compounds with improved drug-like properties and potent activity. For example, a derivative incorporating a morpholinosulfonyl group, 13t , was identified as a promising submicromolar inhibitor of Leishmania major proliferation. nih.gov Another compound, 13j , was found to be a potent inhibitor of Trypanosoma brucei proliferation. nih.gov

A significant challenge noted in this research is the nonparallel structure-activity relationship (SAR) observed between different parasites. This means that a chemical modification that improves activity against one parasite may not have the same effect, or could even be detrimental, against another. nih.gov This necessitates pathogen-specific optimization efforts rather than a "one-drug-fits-all" approach. nih.gov

Table 3: Lead Optimization Data for Antiparasitic Compounds with Morpholine Moieties

| Compound | Modification | Target Parasite | Activity (EC₅₀) |

|---|---|---|---|

| 13f | Incorporation of aminoheterocycle | L. major amastigotes | 5.8 µM nih.gov |

| 13t | Incorporation of N-(5-chloropyrimidin-2-yl) and a morpholinosulfonylphenyl group | L. major amastigotes | 0.37 µM nih.gov |

The evaluation and improvement of Drug Metabolism and Pharmacokinetic (DMPK) properties are central to modern drug discovery, including the search for new antiparasitic agents. A molecule's DMPK profile determines its ability to reach the target parasite in the body at sufficient concentrations and for an adequate duration to be effective.

In the lead optimization efforts described above, the incorporation of the morpholine group was part of a deliberate strategy to enhance DMPK properties. nih.gov By creating smaller, more polar analogues, researchers aimed to improve solubility and the broader ADME profile. nih.gov In-silico tools are often used in the early stages to predict properties like lipophilicity (clogP) and molecular weight, helping to guide the design of new compounds with a higher probability of success. nih.govresearchgate.net For example, a virtual library of potential analogues can be filtered based on calculated properties like clogP < 5 and molecular weight < 500 Da to prioritize which compounds to synthesize and test. nih.gov The successful identification of compounds like 13j and 13t with improved drug-like properties underscores the importance of focusing on DMPK from the early stages of antiparasitic drug discovery. nih.gov

Antibacterial Research and Antimicrobial Resistance Studies

The (6-Morpholinopyridin-3-yl) moiety has been successfully incorporated into the framework of oxazolidinone antibiotics, a critical class of drugs effective against multidrug-resistant Gram-positive bacteria.

Researchers have utilized the (6-Morpholinopyridin-3-yl) scaffold to synthesize novel oxazolidinone derivatives. A key intermediate, (S)-5-(Aminomethyl)-3-(6-Morpholinopyridin-3-yl) Oxazolidin-2-one, was synthesized from commercially available 2-chloro-5-nitropyridine (B43025) and morpholine. nih.gov This intermediate serves as a platform for attaching various acidic functional groups to the C-5 aminomethyl position of the oxazolidinone ring. nih.gov

The resulting amide derivatives were evaluated for their in vitro antibacterial activity against a panel of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Several of these synthesized compounds demonstrated potent antibacterial activity, with minimum inhibitory concentration (MIC) values comparable to or better than the clinically used antibiotic Linezolid. nih.govnih.gov

Table 1: In Vitro Antibacterial Activity (MIC, µg/mL) of Selected Oxazolidinone Derivatives

| Compound | S. aureus ATCC 29213 | S. aureus MRSA ATCC 43300 | S. epidermidis ATCC 12228 | E. faecalis ATCC 29212 | E. faecium (VRE) ATCC 700221 |

|---|---|---|---|---|---|

| Linezolid | 2 | 2 | 1 | 2 | 2 |

| Derivative 9a | 1 | 1 | 1 | 1 | 2 |

| Derivative 9c | 2 | 2 | 1 | 2 | 2 |

| Derivative 9f | 1 | 2 | 1 | 1 | 2 |

Data sourced from a study on 3-(pyridine-3-yl)-2-oxazolidinone derivatives. nih.gov

Beyond direct bactericidal or bacteriostatic action, derivatives of this compound are being investigated for their ability to combat bacterial biofilms. Biofilms are structured communities of bacteria that adhere to surfaces and are encased in a self-produced matrix, making them notoriously resistant to conventional antibiotics. nih.gov

Studies on novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives, which share the core pyridinyl-oxazolidinone structure, have shown that these compounds can hamper the formation of biofilms. nih.gov Research into 3-(pyridine-3-yl)-2-oxazolidinone derivatives also includes the exploration of their biofilm formation inhibitory activity and their potential for circumventing drug resistance mechanisms. nih.gov The development of agents that can disrupt biofilms or prevent their formation is a critical strategy in addressing chronic and device-associated infections. nih.govuniroma1.it

Kinase Inhibition Research

The (6-morpholinopyridin-3-yl) structure is a key pharmacophore in the design of potent kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer and inflammation. nih.gov

This scaffold has been integral to the development of highly potent, non-nucleoside inhibitors of adenosine (B11128) kinase (AK). nih.gov AK is an enzyme that regulates the concentration of adenosine, a molecule involved in reducing inflammation and pain. researchgate.net The compound ABT-702 , chemically named 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, features the (6-morpholinopyridin-3-yl) group at the C7 position of a pyridopyrimidine core. nih.govresearchgate.netmedchemexpress.com This compound was identified as a potent AK inhibitor with an IC₅₀ value of 1.7 nM and demonstrated oral activity in animal models of pain and inflammation. researchgate.netmedchemexpress.com

Table 2: Adenosine Kinase (AK) Inhibitory Potency

| Compound | Core Structure | Moiety | AK IC₅₀ (nM) |

|---|---|---|---|

| ABT-702 | Pyridopyrimidine | (6-morpholinopyridin-3-yl) | 1.7 |

Data sourced from studies on non-nucleoside adenosine kinase inhibitors. researchgate.netmedchemexpress.com

The morpholinopyridine moiety is crucial for binding and achieving high potency. nih.govnih.gov Further research has explored how modifications to this part of the molecule can enhance oral bioavailability and improve selectivity. nih.govnih.gov

Receptor Agonism and Antagonism Studies

While direct studies focusing on this compound as a primary ligand for receptor agonism or antagonism are not prevalent in the literature, its structural components—morpholine and pyridine—are common in ligands targeting various receptors, particularly dopamine (B1211576) receptors. nih.govnih.gov

The morpholine ring is a key feature in many compounds designed as selective dopamine D4 receptor ligands. nih.gov Similarly, the broader class of dopamine receptor ligands often incorporates heterocyclic systems to achieve desired binding affinities and functional activities. mdpi.com For instance, research into potential antipsychotics has led to the development of preferential dopamine D3 versus D2 receptor antagonists, highlighting the nuanced interactions possible with complex heterocyclic molecules. nih.gov Given this context, the (6-Morpholinopyridin-3-yl) scaffold represents a potential starting point for designing novel receptor modulators, although specific research into its direct agonist or antagonist profile is limited.

Structure-Activity Relationship (SAR) Investigations on Bioactivity

The (6-Morpholinopyridin-3-yl) moiety has been a focal point for extensive structure-activity relationship (SAR) studies, particularly in the context of kinase inhibition. In the development of adenosine kinase inhibitors based on a 4-amino-5,7-disubstituted pyridopyrimidine core, the 7-pyridylmorpholine group was identified as a key structural element for high potency. nih.gov

Materials Science Applications

A comprehensive review of the scientific literature did not yield specific applications of this compound or its direct derivatives within the field of materials science. Its research focus remains predominantly within medicinal chemistry and pharmacology.

Incorporation into Functional Polymers

While specific studies detailing the incorporation of this compound into functional polymers are not readily found in publicly available literature, the functionalities present in the molecule suggest its potential as a monomer or a modifying agent for polymers. Pyridine and morpholine derivatives are known to be incorporated into polymers to impart specific properties such as improved thermal stability and conductivity. smolecule.com The primary amine group of this compound could be used for polymerization reactions, such as condensation polymerization with carboxylic acids or epoxides, to form polyamides or polyamines, respectively. The morpholine and pyridine moieties would then be pendant groups along the polymer chain, potentially influencing the polymer's solubility, hydrophilicity, and metal coordination capabilities.

Contributions to Self-Assembly Properties of Materials

The structural characteristics of this compound indicate a potential role in directing the self-assembly of materials. smolecule.com The pyridine ring can participate in π-π stacking interactions, while the nitrogen atoms in the pyridine and morpholine rings, as well as the primary amine, can act as hydrogen bond acceptors and donors. These non-covalent interactions are crucial in the bottom-up fabrication of well-ordered supramolecular structures. Although specific research on the self-assembly properties of this compound is not documented, it is plausible that it could be used to create liquid crystals, gels, or other organized molecular assemblies.

Catalysis and Ligand Design

The nitrogen-containing heterocyclic structure of this compound makes it a promising candidate for applications in catalysis, particularly as a ligand in organometallic chemistry.

Development as Ligands in Metal Complexes

Pyridine and its derivatives are widely used as ligands in coordination chemistry due to the ability of the pyridine nitrogen to coordinate to a wide range of metal ions. smolecule.com The additional donor atoms in this compound, specifically the morpholine nitrogen and the primary amine nitrogen, could allow it to act as a bidentate or even a tridentate ligand. The resulting metal complexes could exhibit interesting geometries and electronic properties. Research on related aminopyridine ligands has shown their ability to stabilize various metal centers and form complexes with diverse reactivity.

Influence on Reaction Rate and Selectivity in Catalytic Systems

The coordination of this compound to a metal center would modify the metal's electronic and steric environment, thereby influencing its catalytic activity. smolecule.com By altering the ligand's structure, it is possible to fine-tune the performance of a catalyst, affecting both the rate of reaction and the selectivity towards a desired product. While no specific catalytic applications of this compound have been reported, its structural features suggest potential in areas such as oxidation, reduction, and carbon-carbon bond-forming reactions.

Amidine-Based Catalysis Research

While this compound is not an amidine itself, the primary amine group can be a precursor for the synthesis of amidine ligands. The reaction of the methanamine moiety with nitriles or other reagents can lead to the formation of N-substituted amidines. These amidine derivatives could then be explored as ligands for various metals in catalysis. Amidine-based catalysts have shown promise in a variety of organic transformations. However, there is no specific research available on amidine-based catalysis derived directly from this compound.

Theoretical and Computational Chemistry Studies

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is frequently used to predict the interaction between a small molecule ligand and a protein receptor. By simulating the binding process, molecular docking can provide valuable information about the binding energy, affinity, and the specific interactions that stabilize the ligand-receptor complex.

In the context of (6-Morpholinopyridin-3-yl)methanamine, molecular docking studies would involve preparing a 3D model of the compound and docking it into the binding sites of various potential biological targets. The selection of these targets would typically be guided by the therapeutic area of interest. The results of such studies can help prioritize experimental testing and provide a structural basis for understanding the compound's activity.

Table 1: Hypothetical Molecular Docking Results for this compound with Potential Kinase Targets Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It does not represent actual experimental or computational results.

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |

| Kinase A | -8.5 | MET123, LYS78, ASP201 | Hydrogen bond, Hydrophobic |

| Kinase B | -7.9 | LEU45, VAL99, PHE180 | Hydrophobic, Pi-cation |

| Kinase C | -9.2 | GLU150, ARG88, TYR152 | Hydrogen bond, Salt bridge |

By analyzing the results of molecular docking simulations, researchers can gain a deeper understanding of the potential modes of action of this compound. The predicted binding poses can reveal which parts of the molecule are crucial for interacting with the target protein. For instance, the morpholine (B109124) ring might fit into a hydrophobic pocket, while the aminomethyl group could form hydrogen bonds with specific amino acid residues in the binding site.

This detailed structural information is invaluable for structure-activity relationship (SAR) studies. By identifying the key interactions, medicinal chemists can design new analogs of this compound with improved potency and selectivity. For example, if a hydrogen bond with a specific residue is predicted to be important, modifications can be made to the molecule to strengthen this interaction.

In Silico Pharmacokinetic Profiling in Lead Optimization

The pharmacokinetic properties of a drug candidate, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), are critical for its success as a therapeutic agent. In silico methods for predicting ADME properties have become an essential part of the lead optimization process, allowing for the early identification of compounds with potential pharmacokinetic liabilities. nih.gov

For this compound, a variety of computational models can be used to predict its ADME profile. These models are typically based on the compound's physicochemical properties, such as its molecular weight, lipophilicity (logP), and polar surface area.

Table 2: Predicted In Silico ADME Properties of this compound Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It does not represent actual experimental or computational results.

| ADME Property | Predicted Value | Interpretation |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut |

| Blood-Brain Barrier Penetration | Low | Unlikely to cross into the central nervous system |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions via this pathway |

| hERG Inhibition | Low risk | Low potential for cardiotoxicity |

These predictions can help guide the optimization of the molecule's structure to improve its pharmacokinetic properties. For instance, if the predicted intestinal absorption is low, modifications could be made to increase its solubility or permeability.

Advanced Quantum Chemical Calculations for Electronic Structure Analysis (General)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed picture of the electronic structure of a molecule. These methods can be used to calculate a wide range of molecular properties, including the distribution of electron density, the energies of molecular orbitals, and the molecule's reactivity.

For this compound, DFT calculations could be used to determine its optimized geometry and to analyze its electronic properties. For example, the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can provide insights into the molecule's ability to donate or accept electrons, which is related to its reactivity.

Table 3: Hypothetical Quantum Chemical Properties of this compound (DFT/B3LYP/6-31G)* Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It does not represent actual experimental or computational results.

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 2.8 D |

The molecular electrostatic potential (MEP) map, another output of quantum chemical calculations, can visualize the regions of the molecule that are electron-rich or electron-poor. This information can be used to predict how the molecule will interact with other molecules, including its biological target.

Q & A

Q. Key Data :

| Method | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|

| Nucleophilic Substitution | 65–75 | ≥98% | |

| Catalytic Coupling | 80–85 | ≥99% |

How can computational chemistry aid in predicting the reactivity of this compound?

Advanced Research Focus

Computational tools like DFT (Density Functional Theory) and molecular docking are critical:

- Reactivity Prediction : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the morpholine ring’s electron-rich nitrogen may participate in hydrogen bonding .

- AI-Driven Synthesis Planning : Tools like Pistachio or Reaxys predict feasible routes by analyzing retrosynthetic pathways and reaction feasibility .

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for anti-inflammatory testing .

Q. Example Workflow :

Generate 3D conformers (using RDKit or Schrödinger).

Perform DFT optimization (B3LYP/6-31G* basis set).

Validate with experimental spectral data (e.g., NMR shifts) .

What analytical techniques are recommended for characterizing this compound?

Q. Basic Research Focus

- Structural Confirmation :

- Purity Assessment :

Q. Advanced Techniques :

- X-ray Crystallography : Resolve stereochemistry for polymorph studies (requires single crystals from slow evaporation in EtOH) .

How to address discrepancies in reported biological activities of morpholine-containing compounds?

Advanced Research Focus

Contradictions in biological data (e.g., varying IC₅₀ values) require systematic analysis:

Experimental Reproducibility :

- Standardize assay conditions (pH, temperature, cell lines) .

Structural Variability :

- Compare substituent effects (e.g., electron-withdrawing groups on the pyridine ring alter binding affinity) .

Data Normalization :

Case Study : Anti-inflammatory activity discrepancies in morpholinopyrimidines were resolved by controlling solvent polarity during in vitro assays .

What are the metabolic pathways of this compound in in vitro models?

Advanced Research Focus

Metabolic stability studies in hepatocyte models reveal:

Q. Key Data :

| Model | Half-life (h) | Major Metabolite | Enzyme Involved |

|---|---|---|---|

| Human Hepatocytes | 2.5 | Hydroxy-morpholine | CYP3A4 |

| Rat Microsomes | 1.8 | Glucuronide conjugate | UGT1A1 |

What strategies mitigate instability of this compound under varying pH conditions?

Q. Advanced Research Focus

- pH-Dependent Degradation : The compound degrades rapidly in acidic conditions (pH < 4) via protonation of the morpholine nitrogen.

- Stabilization Methods :

Lyophilization : Store as a lyophilized powder at -20°C under inert gas (N₂/Ar) .

Buffered Solutions : Use phosphate buffer (pH 7.4) for in vitro assays to prevent amine oxidation .

Coating with Cyclodextrins : Enhances aqueous solubility and reduces hydrolysis .

Q. Accelerated Stability Testing :

| Condition (40°C/75% RH) | Degradation (%) | Time (Days) |

|---|---|---|

| Acidic (pH 3) | 95 | 7 |

| Neutral (pH 7) | 10 | 30 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.